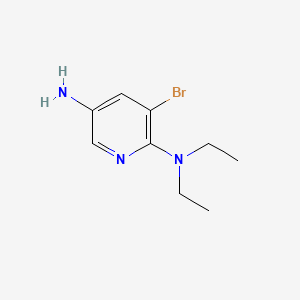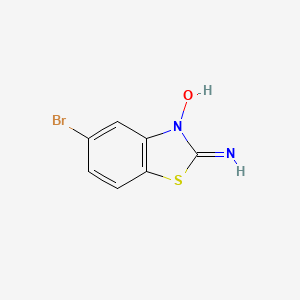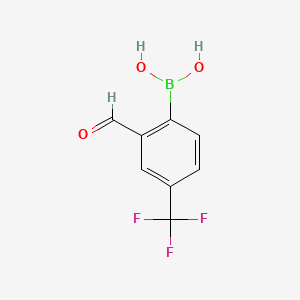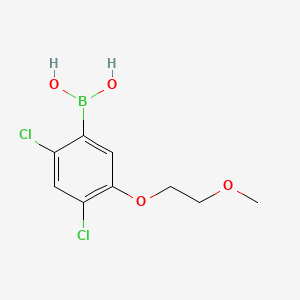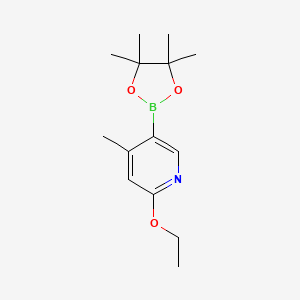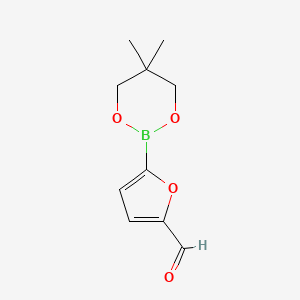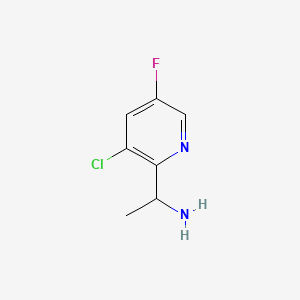
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethoxy)aniline” is a complex organic compound. It contains an aniline group (a benzene ring attached to an amine group), a trifluoromethoxy group (an oxygen atom bonded to a carbon atom that is bonded to three fluorine atoms), and a tetramethyl-1,3,2-dioxaborolane group (a boron atom in a five-membered ring with two oxygen atoms and two carbon atoms, each of which is bonded to two additional methyl groups) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the aniline group, the introduction of the trifluoromethoxy group, and the creation of the tetramethyl-1,3,2-dioxaborolane group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular formula of this compound is C12H18BNO2 . It has a molar mass of approximately 219.09 g/mol . The exact structure would depend on the specific locations of the functional groups on the benzene ring .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The aniline group could participate in reactions typical of amines and aromatic compounds. The trifluoromethoxy group could undergo reactions typical of ethers and halogenated compounds. The tetramethyl-1,3,2-dioxaborolane group could participate in reactions involving the boron-oxygen bonds .
Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point range of 166.0 to 170.0°C . It is insoluble in water . Its solubility in hot methanol is almost transparent .
Aplicaciones Científicas De Investigación
Synthesis and Material Characterization
This compound is utilized in the synthesis and structural characterization of novel materials. For instance, its derivatives have been synthesized and analyzed for their crystal structure and vibrational properties, providing insights into their molecular conformation and potential applications in materials science. The use of density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations facilitates the comparison of spectroscopic data and geometrical parameters with experimental results, enhancing the understanding of their electronic and vibrational characteristics (Wu et al., 2021).
Electrochemical Applications
In the realm of electrochemistry, derivatives of this compound have shown promise. They've been incorporated into electrolytes for fluoride shuttle batteries, demonstrating the effect of borate's acidity strength on the electrochemical compatibility and performance enhancement of such batteries (Kucuk & Abe, 2020).
Sensing Technologies
Boronate ester derivatives of this compound have been explored for their potential in hydrogen peroxide sensing. This research is crucial for developing non-invasive detection methods for biological and chemical analytes. The synthesized fluorescence probes offer a basis for the "Off–On" fluorescence response towards hydrogen peroxide, which is pivotal for applications in biological imaging and environmental monitoring (Lampard et al., 2018).
Photovoltaic and Electrochromic Materials
The compound's derivatives are also being investigated for their use in photovoltaic materials and electrochromic cells. This research is part of the ongoing development of more efficient energy conversion materials and devices that change color in response to electrical stimulation, showing potential for applications in smart windows and displays (Beaupré, Dumas, & Leclerc, 2006).
Organic Electronics
In organic electronics, such as in the synthesis of electron transport materials, the compound and its derivatives have been utilized to develop novel materials that exhibit promising electronic properties for use in organic light-emitting diodes (OLEDs) and solar cells. This includes the preparation of materials that can act as efficient hole transporting materials for stable perovskite solar cells, demonstrating improved thermal stability and hole extraction ability compared to conventional materials (Liu et al., 2016).
Safety And Hazards
This compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(18)10(7-8)19-13(15,16)17/h5-7H,18H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHSZRYGYSELEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682356 |
Source


|
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethoxy)aniline | |
CAS RN |
1256360-36-7 |
Source


|
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)
